
1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one, also known as MPPP, is a synthetic compound that belongs to the class of piperazine derivatives. MPPP has gained significant attention in the scientific community due to its potential applications in research and medicine.
Mechanism of Action
1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can have various effects on the brain and body. 1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has also been shown to have an affinity for other neurotransmitter transporters, including serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one are largely dependent on its mechanism of action. The increase in dopamine levels can lead to various effects, including increased alertness, euphoria, and a sense of well-being. However, prolonged use of 1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one can lead to adverse effects such as addiction, psychosis, and neurotoxicity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one in lab experiments is its ability to selectively target dopamine transporters. This allows researchers to study the role of dopamine in various neurological disorders without affecting other neurotransmitter systems. However, 1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has limitations in terms of its toxicity and potential for abuse, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one in scientific research. One area of interest is the development of new drugs that target dopamine transporters for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of 1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one use on the brain and body. Additionally, researchers are exploring the use of 1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one in combination with other compounds to enhance its therapeutic potential while minimizing its adverse effects.
Conclusion:
In conclusion, 1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one is a synthetic compound that has potential applications in scientific research and medicine. Its ability to selectively target dopamine transporters makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, its toxicity and potential for abuse highlight the importance of responsible use and caution in lab experiments. Future research on 1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one will continue to shed light on its potential therapeutic benefits and limitations.
Synthesis Methods
1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one can be synthesized through a multi-step process that involves the reaction of 4-methylpiperidine and 4-prop-2-ynylpiperazine with propanone. The reaction is typically carried out under anhydrous conditions and requires the use of a catalyst such as palladium on carbon. The resulting product is purified through various methods, including crystallization and chromatography.
Scientific Research Applications
1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the study of dopamine transporters and their role in various neurological disorders such as Parkinson's disease and addiction. 1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has also been used in the development of new drugs for the treatment of these disorders.
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-4-7-17-10-12-18(13-11-17)15(3)16(20)19-8-5-14(2)6-9-19/h1,14-15H,5-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIVVWIAPCTTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-(4-prop-2-ynylpiperazin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

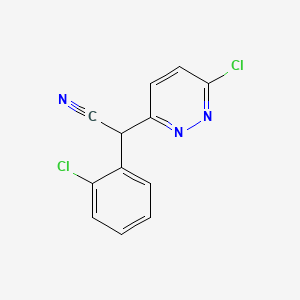
![(2Z)-6-[(4-bromophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one](/img/structure/B2979339.png)
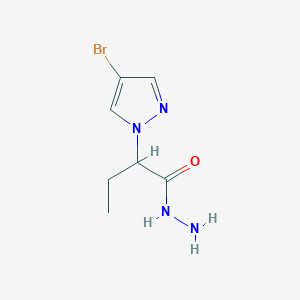
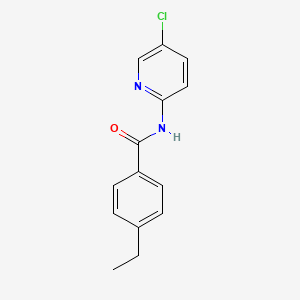
![6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B2979342.png)
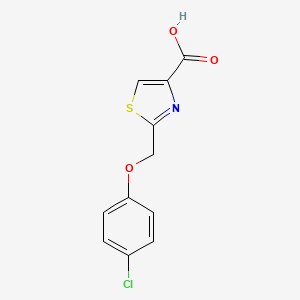
![3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2979345.png)
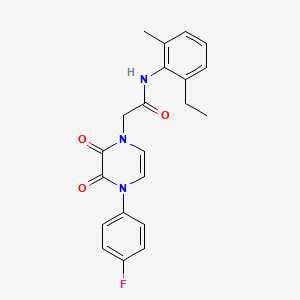
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2979348.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2979355.png)

![1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2979359.png)
![2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2979360.png)